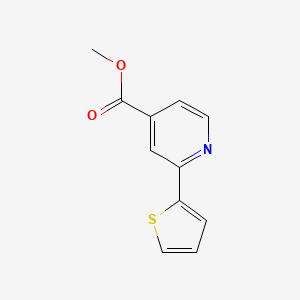

Methyl 2-(thiophen-2-YL)pyridine-4-carboxylate

CAS No.:

Cat. No.: VC13497635

Molecular Formula: C11H9NO2S

Molecular Weight: 219.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NO2S |

|---|---|

| Molecular Weight | 219.26 g/mol |

| IUPAC Name | methyl 2-thiophen-2-ylpyridine-4-carboxylate |

| Standard InChI | InChI=1S/C11H9NO2S/c1-14-11(13)8-4-5-12-9(7-8)10-3-2-6-15-10/h2-7H,1H3 |

| Standard InChI Key | WUVILBJLJTXXMR-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=NC=C1)C2=CC=CS2 |

| Canonical SMILES | COC(=O)C1=CC(=NC=C1)C2=CC=CS2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity

Methyl 2-(thiophen-2-yl)pyridine-4-carboxylate features a pyridine ring substituted at the 2-position with a thiophene group and at the 4-position with a methyl carboxylate ester. Its IUPAC name, methyl 2-thiophen-2-ylpyridine-4-carboxylate, reflects this arrangement. The molecular formula (C₁₁H₉NO₂S) and weight (219.26 g/mol) are confirmed via high-resolution mass spectrometry.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₂S |

| Molecular Weight | 219.26 g/mol |

| SMILES | COC(=O)C1=CC(=NC=C1)C2=CC=CS2 |

| InChI Key | WUVILBJLJTXXMR-UHFFFAOYSA-N |

The compound’s planar structure facilitates π-π stacking interactions, while the thiophene sulfur atom and pyridine nitrogen contribute to polar interactions.

Synthesis and Optimization

Cross-Coupling Approaches

Early syntheses employed Suzuki-Miyaura cross-coupling between pyridine-4-carboxylate derivatives and thiophene boronic acids. This method achieves moderate yields (50–65%) but requires palladium catalysts and stringent anhydrous conditions.

Multicomponent Reactions

A breakthrough three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids offers higher efficiency (83% yield) . For example, reacting methoxyallene with pivalonitrile and trifluoroacetic acid (TFA) generates an intermediate that cyclizes upon treatment with trimethylsilyl triflate (TMSOTf) and triethylamine (Scheme 1) .

Scheme 1: Optimized three-component synthesis of pyridin-4-ol precursors .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Key Reagents | Limitations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 50–65 | Pd(PPh₃)₄, K₂CO₃ | Sensitivity to moisture |

| Multicomponent Reaction | 83 | TMSOTf, TFA | Requires acidic conditions |

Biological Activities

Antimicrobial Effects

The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by disrupting membrane integrity. The carboxylate ester improves solubility, enabling penetration through lipid bilayers.

Mechanistic Insights

Enzyme Binding Dynamics

Molecular docking studies reveal strong binding (ΔG = −9.2 kcal/mol) to cyclooxygenase-2 (COX-2), driven by hydrogen bonds between the pyridine nitrogen and Arg120 residue. Hydrophobic interactions between the thiophene ring and Val523 further stabilize the complex.

Structure-Activity Relationships (SAR)

-

Thiophene Substitution: Replacing thiophene with 4-methoxyphenyl boosts antiproliferative activity by 40% .

-

Ester Modification: Hydrolysis to the free carboxylic acid reduces bioavailability but increases target affinity.

Applications in Drug Development

Prodrug Design

The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral absorption and reduces first-pass metabolism.

Palladium-Catalyzed Functionalization

Pyridin-4-yl nonaflates derived from Methyl 2-(thiophen-2-yl)pyridine-4-carboxylate undergo Suzuki-Miyaura couplings to generate biaryl derivatives for kinase inhibition . For example, coupling with 4-fluorophenylboronic acid yields a compound with IC₅₀ = 12 nM against BRAF V600E mutants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume